Diethyl [dicyano(2-oxocyclohexyl)methyl]propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DIETHYL 2-[DICYANO(2-OXOCYCLOHEXYL)METHYL]MALONATE is an organic compound with the molecular formula C13H20O5 It is a derivative of malonic acid and features a cyclohexyl ring with an oxo group and two cyano groups attached to the central carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIETHYL 2-[DICYANO(2-OXOCYCLOHEXYL)METHYL]MALONATE typically involves the alkylation of diethyl malonate with a suitable cyclohexanone derivative. One common method is the enantioselective α-alkylation of ketones via direct photoexcitation. This process uses 9-amino-9-deoxy-epi-cinchona alkaloids as catalysts to activate ketones as transient secondary enamines . The reaction is carried out under mild conditions, often in a continuous flow setup, to achieve high yields and enantioselectivity.
Industrial Production Methods
Industrial production of DIETHYL 2-[DICYANO(2-OXOCYCLOHEXYL)METHYL]MALONATE may involve large-scale batch or continuous flow processes. The use of photochemical methods and organocatalysts can enhance the efficiency and scalability of the production process. The reaction conditions are optimized to ensure high productivity and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
DIETHYL 2-[DICYANO(2-OXOCYCLOHEXYL)METHYL]MALONATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: The cyano groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of DIETHYL 2-[DICYANO(2-OXOCYCLOHEXYL)METHYL]MALONATE include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from the reactions of DIETHYL 2-[DICYANO(2-OXOCYCLOHEXYL)METHYL]MALONATE depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
DIETHYL 2-[DICYANO(2-OXOCYCLOHEXYL)METHYL]MALONATE has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and natural product derivatives.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of DIETHYL 2-[DICYANO(2-OXOCYCLOHEXYL)METHYL]MALONATE involves its interaction with molecular targets through various pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its cyano groups and oxo group play a crucial role in its reactivity, enabling it to participate in a wide range of chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Diethyl methylmalonate: Similar in structure but with a methyl group instead of the cyclohexyl ring.
Diethyl ethylidenemalonate: Features an ethylidene group in place of the dicyano group.
Dimethyl malonate: A simpler derivative with two methyl groups instead of ethyl groups.
Uniqueness
DIETHYL 2-[DICYANO(2-OXOCYCLOHEXYL)METHYL]MALONATE is unique due to its combination of a cyclohexyl ring, oxo group, and two cyano groups. This structure imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and research.
Properties
Molecular Formula |
C16H20N2O5 |
---|---|
Molecular Weight |
320.34 g/mol |
IUPAC Name |
diethyl 2-[dicyano-(2-oxocyclohexyl)methyl]propanedioate |
InChI |
InChI=1S/C16H20N2O5/c1-3-22-14(20)13(15(21)23-4-2)16(9-17,10-18)11-7-5-6-8-12(11)19/h11,13H,3-8H2,1-2H3 |
InChI Key |
RAYSPJBZKYEUDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)C(C#N)(C#N)C1CCCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.